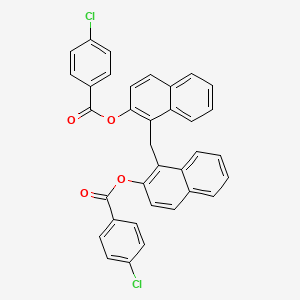
Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique molecular structureIts molecular formula is C32H22Cl2N2O4, and it has a molecular weight of 569.449 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE typically involves multiple steps, including the esterification of naphthyl compounds with 4-chlorobenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by forming a stable complex with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 1-({2-[(2-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-CHLOROBENZOATE
- 1-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-NAPHTHYL 4-CHLOROBENZOATE
- 1-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-NAPHTHYL 2-CHLOROBENZOATE
Uniqueness
1-({2-[(4-CHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-CHLOROBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C35H22Cl2O4 |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
[1-[[2-(4-chlorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C35H22Cl2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
InChI Key |
MQAHEBOVKLLJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl)OC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















